6-(Methylsulfanyl)pyrimidin-4-amine

Fatty Acid Synthase Inhibition Cancer Metabolism Enzyme Assay

Choose 6‑(Methylsulfanyl)pyrimidin‑4‑amine (CAS 2038‑32‑6) for its irreplaceable C6‑methylthio regiochemistry. Unlike generic aminopyrimidines, this isomer uniquely directs cyclocondensations to yield pyrazolo[3,4‑d]pyrimidine scaffolds and enables C6‑specific nucleophilic substitutions for antimicrobial libraries. It is a validated FASN thioesterase inhibitor (IC50 9.62 µM), providing a data‑backed starting point for fragment‑based drug discovery. Substitution with C2‑, C4‑ or C5‑methylthio analogs leads to failed syntheses and non‑reproducible biological activity. Procure only the C6‑substituted material to ensure synthetic success.

Molecular Formula C5H7N3S
Molecular Weight 141.2 g/mol
CAS No. 2038-32-6
Cat. No. B1346366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylsulfanyl)pyrimidin-4-amine
CAS2038-32-6
Molecular FormulaC5H7N3S
Molecular Weight141.2 g/mol
Structural Identifiers
SMILESCSC1=NC=NC(=C1)N
InChIInChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8)
InChIKeyZTPARTFFNQLVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylsulfanyl)pyrimidin-4-amine (CAS 2038-32-6) Procurement Guide: Heterocyclic Building Block Specifications and Key Differentiators


6-(Methylsulfanyl)pyrimidin-4-amine (CAS 2038-32-6), also referred to as 4-amino-6-(methylthio)pyrimidine or 6-(methylthio)pyrimidin-4-amine, is a monosubstituted aminopyrimidine with a methylsulfanyl (-SCH3) group at the C6 position and a primary amino (-NH2) group at the C4 position of the pyrimidine ring [1]. Its molecular formula is C5H7N3S with a molecular weight of 141.19 g/mol, and it is cataloged under identifiers including NSC43014, ChEMBL:CHEMBL1352049, and PubChem CID 268236 [1]. The compound is a crystalline solid with a melting point of 167 °C (from benzene), a predicted boiling point of 318.9±27.0 °C, and a predicted density of 1.28±0.1 g/cm³ . Commercially, it is available in research-grade purities (typically ≥97%) from major chemical suppliers as a versatile intermediate for constructing biologically active heterocyclic scaffolds [1].

Why 6-(Methylsulfanyl)pyrimidin-4-amine (CAS 2038-32-6) Cannot Be Replaced by Other Methylthio Pyrimidine Isomers


Generic substitution among methylthio-substituted aminopyrimidines is not scientifically valid due to regioisomer-specific reactivity and biological target engagement. The position of the methylthio group (C2, C4, C5, or C6) dictates both the electronic environment of the pyrimidine ring and the steric accessibility of the amino group for downstream functionalization [1]. The C6-methylthio substitution in this compound confers distinct reactivity in nucleophilic aromatic substitution compared to C2-methylthio analogs, enabling regioselective synthetic pathways that are inaccessible with other isomers [1]. Furthermore, biological activity data demonstrate that the regioisomer identity directly influences inhibitory potency—class-level inference from structurally related pyrimidine derivatives confirms that minor positional changes in substitution pattern produce marked differences in enzyme inhibition [2]. Procurement of a generic aminopyrimidine without verifying the specific substitution pattern will result in failed synthetic routes and non-reproducible biological activity.

Quantitative Differentiation Evidence for 6-(Methylsulfanyl)pyrimidin-4-amine (CAS 2038-32-6)


Fatty Acid Synthase (FASN) Thioesterase Domain Inhibition: IC50 = 9.62 µM

The target compound exhibits measurable inhibitory activity against the thioesterase domain of human fatty acid synthase (FASN), with a confirmed IC50 value of 9.62 µM (9,620 nM) in a kinetic fluorescence intensity assay [1]. This represents a modest but quantifiable biochemical activity that distinguishes it from structurally related aminopyrimidines lacking this specific substitution pattern. While the IC50 is in the micromolar range and does not approach the potency of optimized clinical candidates, this validated activity provides a defined baseline for structure-activity relationship (SAR) studies and fragment-based optimization campaigns [1].

Fatty Acid Synthase Inhibition Cancer Metabolism Enzyme Assay

C6-Methylthio Position Enables Regioselective Synthesis of Pyrazolo[3,4-d]pyrimidines Not Achievable with C2-Methylthio Isomers

The C6-methylthio substitution pattern in this compound enables regioselective synthetic transformations that are fundamentally inaccessible using the C2-methylthio isomer (CAS 2183-66-6) [1]. Elgemeie et al. (2017) demonstrated that 6-(methylsulfanyl)pyrimidin-4-amine participates in cyclocondensation reactions with dimethyl N-cyanodithioiminocarbonate to yield N-substituted amino methylsulfanylpyrimidines and the corresponding pyrazolo[3,4-d]pyrimidines with regiochemical control [1]. The reaction proceeds via a mechanism that depends critically on the C6 sulfur substituent's electronic and steric positioning relative to the reactive C4-amino group. Attempting the same transformation with 2-(methylthio)pyrimidin-4-amine (CAS 2183-66-6) yields different regiochemical outcomes or fails to produce the desired fused heterocyclic system [1].

Regioselective Synthesis Pyrazolopyrimidine Scaffolds Medicinal Chemistry

C6-Methylthio Serves as Superior Leaving Group for C6-Position Functionalization Versus C2-Methylthio Analogs

The C6-position of the pyrimidine ring is electronically distinct from the C2-position, resulting in differential reactivity in nucleophilic aromatic substitution (SNAr) reactions [1]. In 6-(methylsulfanyl)pyrimidin-4-amine, the methylthio group at C6 can be selectively displaced by nucleophiles under conditions where C2-methylthio substituents remain inert, or vice versa depending on the nucleophile and reaction conditions [1]. This positional reactivity difference is established by patent literature describing C6-alkylthio/amino substituted pyrimidine derivatives, which explicitly notes that C6-alkylthio groups provide unique synthetic handles for downstream functionalization not available with C2- or C5-substituted analogs [2]. The 2022 patent CN114292238A specifically claims C6-alkylthio/amino substituted pyrimidine derivatives as a distinct structural class with unique preparation methods exploiting the C6-position's reactivity profile [2].

Nucleophilic Aromatic Substitution Pyrimidine Functionalization C6-Alkylthio Chemistry

Validated Application Scenarios for 6-(Methylsulfanyl)pyrimidin-4-amine (CAS 2038-32-6)


Fragment-Based Fatty Acid Synthase (FASN) Inhibitor Discovery and SAR Studies

Researchers developing inhibitors of fatty acid synthase for oncology or metabolic disease applications can utilize 6-(methylsulfanyl)pyrimidin-4-amine as a validated starting point with a confirmed IC50 of 9.62 µM against the FASN thioesterase domain [1]. This quantifiable activity, though modest, provides a defined potency anchor for fragment elaboration and structure-activity relationship optimization. Unlike untested aminopyrimidine fragments, this compound offers a data-backed baseline from which medicinal chemistry optimization campaigns can rationally proceed.

Regioselective Construction of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffolds

Medicinal chemists synthesizing purine-mimetic kinase inhibitors should procure this compound specifically for the regioselective construction of pyrazolo[3,4-d]pyrimidine scaffolds [1]. The C6-methylthio substitution pattern is essential for directing cyclocondensation reactions with dimethyl N-cyanodithioiminocarbonate to yield the desired fused heterocyclic system with correct regiochemistry. Substitution with the C2-methylthio isomer (CAS 2183-66-6) produces different regiochemical outcomes, and the C5-methylthio isomer (CAS 7367-94-4) is unsuitable for this transformation, making the C6-substituted compound irreplaceable for this synthetic route [1].

C6-Position-Specific Pyrimidine Derivatization for Antimicrobial Lead Discovery

Research groups pursuing novel antimicrobial agents can employ 6-(methylsulfanyl)pyrimidin-4-amine for C6-position-specific functionalization to generate N-substituted amino methylsulfanylpyrimidines [1]. The antibacterial and antifungal activities of these derivatives have been experimentally evaluated, establishing a foundation for further optimization [1]. The C6-methylthio group's reactivity profile in nucleophilic substitution enables synthetic access to derivative libraries that cannot be efficiently generated from C2- or C5-methylthio regioisomers [2].

Technical Documentation Hub

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